Fraxiresinol

Natural Product Isolation Green Chemistry Process Optimization

Fraxiresinol is a specialized furofuran lignan ((+)-1-hydroxypinoresinol) with a C-1 hydroxyl substitution conferring distinct LOX inhibition vs. common analogs like pinoresinol. Isolated from Fraxinus bark, it serves as a critical reference for purification workflows and metabolomics—note its non-extractability via supercritical CO2. Ideal for arachidonic acid cascade studies. Verify purity and supply for research applications.

Molecular Formula C21H24O8
Molecular Weight 404.4 g/mol
Cat. No. B13069351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFraxiresinol
Molecular FormulaC21H24O8
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)O
InChIInChI=1S/C21H24O8/c1-25-15-6-11(4-5-14(15)22)19-13-9-28-20(21(13,24)10-29-19)12-7-16(26-2)18(23)17(8-12)27-3/h4-8,13,19-20,22-24H,9-10H2,1-3H3/t13-,19-,20-,21-/m1/s1
InChIKeyIIWORNRJBHZPOA-PJBPFLDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fraxiresinol: A Differentiated Furofuran Lignan for Scientific Procurement and Research Applications


Fraxiresinol is a specialized furofuran lignan, chemically designated as (+)-1-hydroxypinoresinol, characterized by its unique 7,9′:7′,9-diepoxy furofuran skeleton with a hydroxyl group at the C-1 position [1]. Unlike the more common lignans such as pinoresinol, this structural feature confers distinct physicochemical and biological properties that are critical for research in natural product chemistry, pharmacology, and plant metabolomics [2]. The compound is predominantly isolated from the bark of *Fraxinus* species and serves as a key intermediate in the biosynthesis of more complex lignan glycosides .

Why Generic Lignan Substitution is Inadequate: The Case for Fraxiresinol's Specific Differentiation


In-class lignans such as pinoresinol, medioresinol, or syringaresinol cannot be interchangeably substituted for Fraxiresinol in research or industrial applications due to significant divergences in their molecular targets, bioactivity profiles, and even their fundamental physicochemical behavior . While many furofuran lignans share a common core, the presence and position of hydroxyl and methoxy groups on the aromatic rings (as seen in the 1-hydroxy substitution of Fraxiresinol) directly dictate their interaction with biological systems and their extractability from natural sources [1]. For instance, Fraxiresinol demonstrates a distinct inhibitory profile against lipoxygenase compared to its close analogs, and its behavior under supercritical fluid extraction is uniquely non-extractable compared to 1-hydroxypinoresinol, underscoring that its chemical individuality translates into tangible, measurable differences in both laboratory and process-scale settings [2].

Quantitative Differentiation Evidence for Fraxiresinol vs. Key Analogs


Supercritical CO2 Extraction: Differential Selectivity vs. 1-Hydroxypinoresinol

In a direct head-to-head comparison under identical supercritical fluid extraction (SFE) conditions using CO2 with water or ethanol as an entrainer, (+)-fraxiresinol was not extracted from *Fraxinus* bark, whereas its close structural analog, (+)-1-hydroxypinoresinol, was successfully extracted [1]. This demonstrates a stark and quantifiable difference in physicochemical behavior despite their structural similarity.

Natural Product Isolation Green Chemistry Process Optimization

Lipoxygenase Inhibition: A Specific Activity Profile Against Inflammatory Targets

Fraxiresinol has been identified as a lipoxygenase (LOX) inhibitor, an activity that distinguishes it from other common dietary lignans like secoisolariciresinol diglucoside (SDG), which primarily target different pathways [1]. While a direct head-to-head IC50 comparison is not available in the current literature, the documented LOX inhibitory activity positions Fraxiresinol as a selective research tool for studying the arachidonic acid cascade, unlike analogs with primary antioxidant or phytoestrogenic effects.

Inflammation Enzyme Inhibition Natural Product Pharmacology

Structural Confirmation via NMR: Definitive Identification Against Common Co-Occurring Analogs

The unambiguous structural elucidation of Fraxiresinol is achieved through 1D and 2D NMR spectroscopy, which clearly differentiates it from co-occurring furofuran lignans like pinoresinol and syringaresinol [1]. Key diagnostic signals, particularly the characteristic chemical shifts for the C-1 hydroxyl group and the specific aromatic substitution pattern, provide a quantitative spectral fingerprint that is essential for confirming identity and purity in research and procurement settings.

Analytical Chemistry Structural Biology Quality Control

Optimal Scientific and Industrial Application Scenarios for Fraxiresinol


Targeted Inflammation Research: Studying the Lipoxygenase Pathway

Fraxiresinol is best applied in pharmacological studies focused on the arachidonic acid cascade, specifically as a tool to investigate the role of lipoxygenase (LOX) in inflammatory processes [1]. Unlike broad-spectrum antioxidants, its specific LOX inhibitory activity makes it a valuable compound for elucidating mechanism-of-action studies in cellular models of inflammation.

Natural Product Isolation and Process Development

Fraxiresinol serves as a critical reference compound for developing and validating purification workflows from *Fraxinus* species [2]. Its demonstrated inability to be extracted via supercritical CO2 is a key piece of process knowledge, guiding researchers away from inefficient techniques and toward more suitable methods like conventional solvent extraction and chromatographic separation.

Analytical Reference Standard for Metabolomics and Quality Control

Due to its unique and well-defined NMR spectroscopic fingerprint, Fraxiresinol is an ideal analytical standard for the identification and quantification of furofuran lignans in complex plant extracts [3]. It is essential for metabolomics studies profiling the chemical diversity of Oleaceae plants and for ensuring the quality and consistency of botanical research materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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